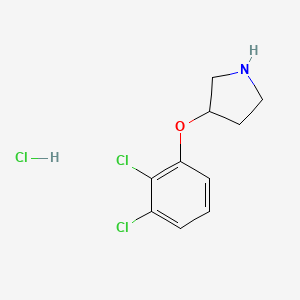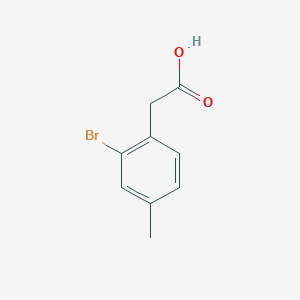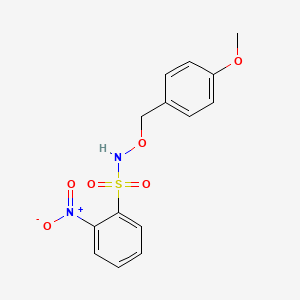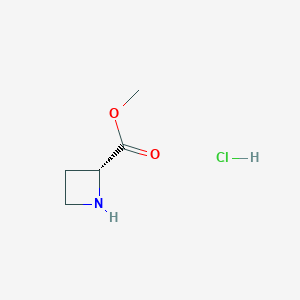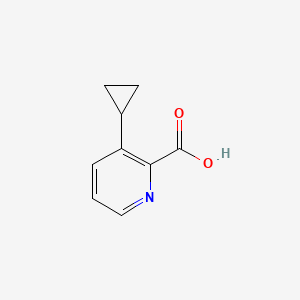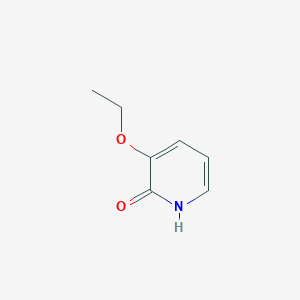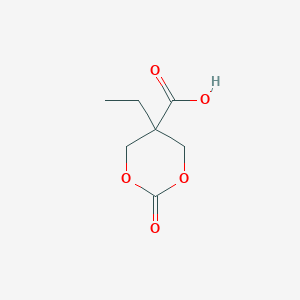![molecular formula C14H11FO3 B1404264 [1,1'-联苯]-4-羧酸,4'-氟-2-羟基,甲酯 CAS No. 198994-01-3](/img/structure/B1404264.png)
[1,1'-联苯]-4-羧酸,4'-氟-2-羟基,甲酯
描述
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.科学研究应用
合成应用实践
2-氟-4-溴联苯是一种氟比洛芬制造中的关键中间体,为此,一种实用的合成方法已被开发。这种方法强调通过提高产率和降低成本及环境影响来合成与“[1,1'-联苯]-4-羧酸,4'-氟-2-羟基,甲酯”相关的化合物,这些化合物在大规模生产中与使用钯和有毒苯硼酸相关 (Qiu 等,2009)。
生物技术途径
从生物质中生产乳酸因其作为绿色化学原料的潜力而受到探索。这包括合成可生物降解的聚合物和丙酮酸和乳酸酯等各种化学品,展示了与该化学品相关的化合物的多功能性 (Gao、Ma 和 Xu,2011)。
羧酸酯水解酶
对羧酸酯水解酶的研究重点是将羧酸酯催化水解为醇和酸,强调了这些酶在了解该化学品生物降解和潜在工业应用中的相关性 (Oh、Kim 和 Kim,2019)。
代谢羟基和羧基官能化
对药物分子中的烷基部分的研究,包括它们的代谢羟基和羧基官能化,提供了与类似于“[1,1'-联苯]-4-羧酸,4'-氟-2-羟基,甲酯”的化合物的结构修饰相关的药理活性见解。这些修饰可以影响药物功效和代谢稳定性 (El-Haj 和 Ahmed,2020)。
抗氧化性能
综述了与目标化合物具有结构相似性的羟基肉桂酸的抗氧化性能,重点是构效关系。这些研究有助于了解该化合物的潜在抗氧化活性和其在预防氧化应激相关疾病中的应用 (Razzaghi-Asl 等,2013)。
安全和危害
This involves an assessment of the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes recommended handling and disposal procedures.
未来方向
This involves a discussion of potential future research directions or applications for the compound. It could include potential improvements to the synthesis method, new reactions, or new uses for the compound.
属性
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQSVHYNASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)
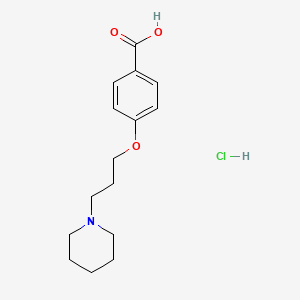
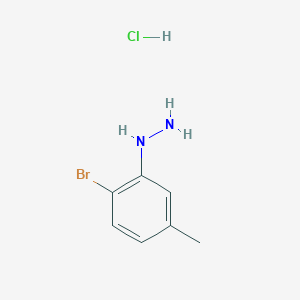
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
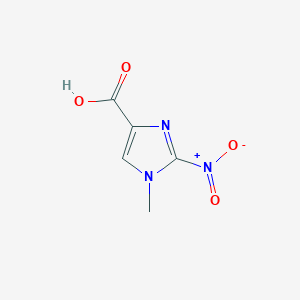
![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)
